molecular formula C25H24ClN4O8P B12671396 3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester CAS No. 80817-38-5

3'-Cytidylic acid, N-benzoyl-2'-deoxy-, 2-chlorophenyl 2-cyanoethyl ester

Cat. No.: B12671396
CAS No.: 80817-38-5
M. Wt: 574.9 g/mol
InChI Key: LUODOPHROFJGEI-MRRPNWGVSA-N
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Description

3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is a synthetic compound with a complex molecular structure It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’-Cytidylic acid, N-benzoyl-2’-deoxy-, 2-chlorophenyl 2-cyanoethyl ester is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

CAS No.

80817-38-5

Molecular Formula

C25H24ClN4O8P

Molecular Weight

574.9 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] (2-chlorophenyl) 2-cyanoethyl phosphate

InChI

InChI=1S/C25H24ClN4O8P/c26-18-9-4-5-10-19(18)37-39(34,35-14-6-12-27)38-20-15-23(36-21(20)16-31)30-13-11-22(29-25(30)33)28-24(32)17-7-2-1-3-8-17/h1-5,7-11,13,20-21,23,31H,6,14-16H2,(H,28,29,32,33)/t20-,21+,23+,39?/m0/s1

InChI Key

LUODOPHROFJGEI-MRRPNWGVSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)OP(=O)(OCCC#N)OC4=CC=CC=C4Cl

Origin of Product

United States

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